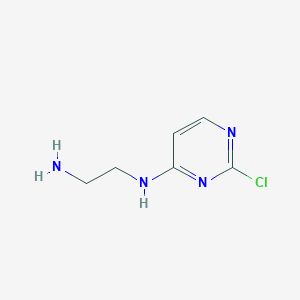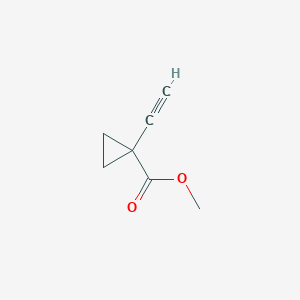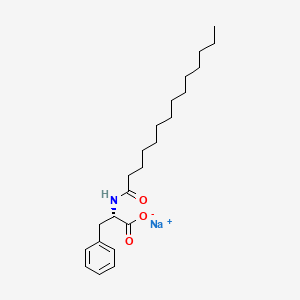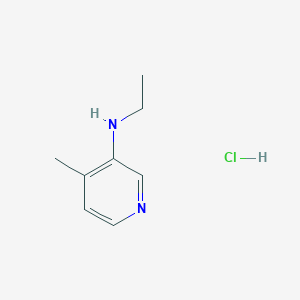
4,4-Difluoro-3,3-dimethylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-3,3-dimethylbutan-2-one, also known as this compound (DFDMB), is a fluorinated aliphatic ketone compound that has a wide range of applications in the scientific and industrial fields. It is a colorless liquid with a boiling point of 78.3°C and a melting point of -45.9°C. It is insoluble in water, but is soluble in many organic solvents. DFDMB has been used in the synthesis of various compounds, as well as in the development of new pharmaceutical and biological compounds. It has also been used in the study of the mechanisms of action of various drugs and in the investigation of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
Research has shown various chemical reactions and synthesis processes involving compounds related to 4,4-Difluoro-3,3-dimethylbutan-2-one. For instance, oxidative addition of trifluoroacetamide to 2,3-dimethylbuta-1,3-diene leads to specific amide compounds, suggesting potential in organic synthesis and reaction mechanisms (Astakhova et al., 2017). Furthermore, the reaction of sulfenyl or selenenyl chloride with perfluoropropene dimers in the presence of alkali fluoride produces fluorinated tertiary thio- and selenoethers, showing the compound's role in fluorine chemistry (Suzuki et al., 1987).
Catalysis and Kinetics
Studies on catalysis and kinetics involving related compounds have been conducted. The preparation and characterization of 4,4-dimethylbuta-1,3-dienone-transition metal carbonyls indicate the potential application in organometallic chemistry and catalysis (Binger et al., 1978). Additionally, the kinetics of thermal decomposition of 2,3-epoxy-2,3-dimethylbutane, which produces 3,3-dimethylbutan-2-one, have been explored, providing insights into reaction mechanisms and potential industrial applications (Flowers et al., 1970).
Spectroscopy and Physical Chemistry
Investigations in the field of spectroscopy and physical chemistry include studies on the spectral reconstruction of in situ FTIR spectroscopic reaction data using band-target entropy minimization, applicable to the homogeneous rhodium-catalyzed hydroformylation of related compounds (Li et al., 2003). This research provides valuable insights into spectroscopic techniques and their application in analyzing chemical reactions.
Propiedades
IUPAC Name |
4,4-difluoro-3,3-dimethylbutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c1-4(9)6(2,3)5(7)8/h5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZHGMYHOSYFFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B1433785.png)


![Ethyl 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1433791.png)


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1433795.png)
![1-(2,6-Difluorobenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1433796.png)

![(2R,5S,13aR)-8-methoxy-7,9-dioxo-N-(2,4,6-trifluorobenzyl)-2,3,4,5,7,9,13,13a-octahydro-2,5-methanopyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazepine-10-carboxamide](/img/structure/B1433798.png)


![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethyl}methanesulfonamide](/img/structure/B1433803.png)